Tribendimidine

概要

説明

トリベンジミジンは、中国の上海寄生虫病研究所で開発された広域スペクトル駆虫剤です。 アミダンテルの誘導体であり、鉤虫症、回虫症、蟯虫症、および肝蛭症などのさまざまな寄生虫感染症の治療に高い有効性を示しています .

準備方法

トリベンジミジンは、前駆体としてアミダンテールを用いた一連の化学反応によって合成されます。合成経路には、通常、対称ジアミジン誘導体の形成が含まれます。反応条件には、目的の生成物を得るために特定の試薬と触媒を使用することが含まれます。 工業的生産方法には、これらの反応を制御された条件下でスケールアップして、高収率と純度を確保することが含まれます .

化学反応の分析

トリベンジミジンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: トリベンジミジンは、特定の条件下で酸化されて、さまざまな酸化生成物を形成することができます。

還元: 還元反応は、トリベンジミジンの化学構造を変更するために実行することができます。

置換: トリベンジミジンは、特定の官能基が他の官能基に置き換えられる置換反応を起こすことができます。

これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

トリベンジミジンは、以下を含む幅広い科学研究への応用を持っています。

化学: ジアミジン誘導体の合成と反応を研究するためのモデル化合物として使用されます。

生物学: 特に寄生虫感染症の研究において、さまざまな生物学的システムに対する影響が調査されています。

医学: 寄生虫感染症の治療における有効性と安全性を評価するために、臨床試験で使用されています。既存の駆虫薬の代替薬として有望視されています。

科学的研究の応用

Clinical Efficacy Against Nematode Infections

Tribendimidine has demonstrated significant efficacy against several nematode species. Clinical trials have reported high cure rates for infections such as:

- Ascaris lumbricoides : Cure rates of 96% with a single oral dose of 300 mg .

- Necator americanus : Cure rates of 85.7% and 89.8% when used against mixed infections with Ancylostoma duodenalis .

- Enterobius vermicularis : A single dose of 200 mg resulted in an 81.6% cure rate .

Table 1: Summary of Clinical Efficacy of this compound

| Infection Type | Dose (mg) | Cure Rate (%) | Reference |

|---|---|---|---|

| Ascaris lumbricoides | 300 | 96.0 | |

| Necator americanus | 400 | 85.7 - 89.8 | |

| Enterobius vermicularis | 200 | 81.6 | |

| Strongyloides stercoralis | Single dose | ~55 |

Efficacy Against Other Parasites

Beyond nematodes, this compound has shown promise against trematodes and cestodes:

- Clonorchis sinensis : A study indicated that single-dose this compound achieved a cure rate of 44%, while a three-day regimen showed improved outcomes .

- Opisthorchis viverrini : Efficacy increased with dosage; a dose of 400 mg resulted in a cure rate of approximately 91.5% .

Table 2: Efficacy Against Trematodes and Cestodes

| Parasite Type | Dose (mg) | Cure Rate (%) | Reference |

|---|---|---|---|

| Clonorchis sinensis | Single | 44 | |

| Opisthorchis viverrini | 400 | 91.5 |

Safety Profile

This compound has been reported to have a favorable safety profile, with only mild and transient side effects noted during clinical trials . This aspect is crucial for public health, especially considering the extensive burden of intestinal nematode infections globally.

Potential for Combination Therapies

Research indicates that this compound may be effective when combined with other anthelmintics to enhance therapeutic outcomes while reducing the likelihood of resistance development. For instance, studies have shown that combining this compound with other drugs can lead to significant reductions in hookworm burdens .

作用機序

トリベンジミジンは、寄生性線虫のニコチン性アセチルコリン受容体(nAChR)のアゴニストとして作用することで効果を発揮します。それは、筋肉のnAChRを選択的に活性化し、寄生虫の脱分極と麻痺をもたらします。この作用は、レバミゾールやピランテルなどの他のコリン作動性駆虫剤と似ています。 関与する分子標的と経路には、nAChRのBサブタイプとLサブタイプが含まれます .

類似化合物との比較

トリベンジミジンは、レバミゾールやピランテルなどの他の駆虫剤と似ています。トリベンジミジンは、より広範囲の活性があり、レバミゾールに対して抵抗性のあるいくつかの線虫寄生虫に対して有効です。 トリベンジミジンがさまざまなnAChRサブタイプに対して持つ独特の選択性は、その独特の有効性プロファイルに貢献しています .

類似の化合物には、以下が含まれます。

レバミゾール: nAChRに作用する駆虫剤ですが、活性範囲が狭いです。

ピランテル: 同様の機序を持つ別のnAChRアゴニストですが、特定の寄生虫に対する有効性が異なります。

アルベンダゾール: 寄生虫の微小管形成を主に標的とする、異なる作用機序を持つ広域スペクトル駆虫剤.

生物活性

Tribendimidine is a novel anthelmintic compound that has garnered attention for its broad-spectrum efficacy against various parasitic infections, particularly those caused by soil-transmitted helminths (STHs). This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in clinical and laboratory settings, pharmacokinetics, and potential for combination therapies.

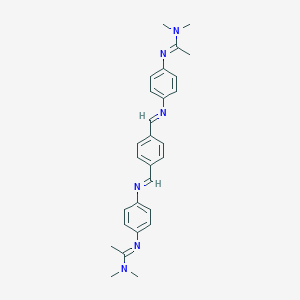

This compound is a symmetrical diamidine derivative of amidantel, with a chemical structure that allows it to interact effectively with nicotinic acetylcholine receptors (nAChRs) in nematodes. Its mechanism involves the disruption of neuromuscular function in parasites, leading to paralysis and eventual death . The compound has shown significant activity against various helminths, including Ascaris lumbricoides, Necator americanus, and Strongyloides stercoralis.

Laboratory Studies

In laboratory settings, this compound has demonstrated high efficacy against several helminth species. For instance, in studies involving Nippostrongylus braziliensis in rats and Ancylostoma caninum in dogs, this compound exhibited potent anthelmintic effects .

| Parasite | Efficacy (%) | Dosage (mg/kg) |

|---|---|---|

| Echinostoma caproni | 99.1% reduction | 150 |

| Ascaris lumbricoides | >90% cure rate | 150 |

| Necator americanus | 41% reduction | 100 |

Clinical Trials

Clinical trials have confirmed the safety and efficacy of this compound in human populations. A study involving adolescents with hookworm infections reported a >90% cure rate when administered as monotherapy or in combination with ivermectin or oxantel pamoate . The pharmacokinetic profile of this compound shows that its metabolites, dADT and adADT, maintain effective concentrations post-administration.

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized through population modeling studies. Key findings include:

- Absorption Rate Constant () : Varies between treatment combinations.

- Clearance (CL/F) : Approximately 0.206 L/h/kg.

- Volume of Distribution (Vd/F) : 1.12 L/kg.

These parameters indicate that this compound is well-absorbed and has a favorable distribution profile in the body, which contributes to its therapeutic effectiveness .

Resistance Mechanisms

Research using Caenorhabditis elegans has identified genetic mutations associated with resistance to this compound. Mutants resistant to this compound also exhibit cross-resistance to levamisole and pyrantel, suggesting shared pathways for resistance development . This highlights the need for ongoing surveillance and potential combination therapies to mitigate resistance.

Combination Therapies

Combination therapies involving this compound have shown promise in enhancing therapeutic outcomes. For example, studies have indicated that combining this compound with other anthelmintics can lead to synergistic effects against certain helminths. In one study, the combination resulted in a significant reduction of hookworm burdens compared to monotherapy .

特性

IUPAC Name |

N'-[4-[[4-[[4-[1-(dimethylamino)ethylideneamino]phenyl]iminomethyl]phenyl]methylideneamino]phenyl]-N,N-dimethylethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6/c1-21(33(3)4)31-27-15-11-25(12-16-27)29-19-23-7-9-24(10-8-23)20-30-26-13-17-28(18-14-26)32-22(2)34(5)6/h7-20H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOIOGKHKNQYULW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=C(C)N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50894077 | |

| Record name | Tribendimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115103-15-6 | |

| Record name | Tribendimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115103-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribendimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115103156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tribendimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50894077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIBENDIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO6SOD6ZTJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。